

## Olodanrigan: A Technical Guide to its Therapeutic Potential in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Olodanrigan |           |
| Cat. No.:            | B1662175    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Last Updated: December 16, 2025

### **Executive Summary**

**Olodanrigan** (also known as EMA401) is a highly selective, orally active, peripherally restricted antagonist of the Angiotensin II Type 2 Receptor (AT2R). It emerged as a promising non-opioid therapeutic agent for the treatment of neuropathic pain. Its mechanism of action centers on the modulation of the angiotensin II signaling pathway in the peripheral nervous system, specifically targeting the hyperexcitability of dorsal root ganglion (DRG) neurons. Preclinical studies demonstrated significant analgesic efficacy in models of neuropathic pain. However, the clinical development of **Olodanrigan** was halted in Phase 2 due to preclinical safety concerns related to liver toxicity observed in long-term animal studies. This technical guide provides a comprehensive overview of the core scientific and clinical data available for **Olodanrigan**, including its mechanism of action, quantitative preclinical and clinical findings, detailed experimental protocols, and the safety data that led to the termination of its development.

### Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with a range of dose-limiting side effects. **Olodanrigan** represented a novel therapeutic approach by targeting the



Angiotensin II Type 2 Receptor (AT2R), a pathway implicated in the pathogenesis of neuropathic pain.[1][2][3] This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on **Olodanrigan**'s therapeutic potential.

### **Mechanism of Action**

**Olodanrigan** is a potent and selective antagonist of the AT2R.[3][4] The renin-angiotensin system, traditionally known for its role in cardiovascular regulation, is also involved in pain modulation.[5] The analgesic effect of **Olodanrigan** is believed to be mediated through the inhibition of the Angiotensin II (AngII)/AT2R signaling cascade in peripheral sensory neurons.[3] [4]

Activation of AT2R by AngII in dorsal root ganglion (DRG) neurons has been shown to contribute to neuronal hyperexcitability, a key driver of neuropathic pain. **Olodanrigan**'s antagonism of AT2R leads to the inhibition of downstream signaling pathways, including the phosphorylation and activation of p38 and p42/p44 mitogen-activated protein kinases (MAPK), also known as extracellular signal-regulated kinases (ERK).[3][4] This, in turn, is thought to reduce DRG neuron hyperexcitability and the sprouting of DRG neurons, ultimately leading to a reduction in pain signaling.[3][4]

### **Signaling Pathway Diagram**



Click to download full resolution via product page

**Figure 1: Olodanrigan**'s mechanism of action in DRG neurons.



# Preclinical Data In Vitro Activity

While specific Ki or IC50 values for **Olodanrigan**'s binding to the AT2R are not readily available in the public domain, it is consistently described as a highly selective antagonist.[3][4] In vitro studies on cultured rat DRG neurons have utilized concentrations of 10 nM and 100 nM of **Olodanrigan** to demonstrate its effects on AnglI-induced signaling.[4]

### **In Vivo Efficacy**

The primary preclinical model used to evaluate the efficacy of **Olodanrigan** was the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. This model involves the loose ligation of the sciatic nerve to induce a peripheral neuropathy that mimics key features of human neuropathic pain.[2][6][7]

Table 1: In Vivo Efficacy of **Olodanrigan** in the Rat CCI Model

| Species | Model                                   | Treatment             | Dose     | Outcome                                                                       | Reference |
|---------|-----------------------------------------|-----------------------|----------|-------------------------------------------------------------------------------|-----------|
| Rat     | Chronic<br>Constriction<br>Injury (CCI) | Olodanrigan<br>(p.o.) | 10 mg/kg | Significant increase in paw withdrawal latencies (PWL) at day 14 post-injury. | [3]       |

### **Pharmacokinetics**

Preclinical pharmacokinetic studies in rats indicated that **Olodanrigan** had moderate oral bioavailability and drug exposure.[5]

### **Clinical Data**

**Olodanrigan** progressed to Phase 2 clinical trials for the treatment of postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN). However, these trials were prematurely



terminated due to preclinical safety findings.[8][9][10]

### **Phase 2 Clinical Trials**

Two key Phase 2 studies, EMPHENE (NCT03094195) for postherpetic neuralgia and EMPADINE (NCT03297294) for painful diabetic neuropathy, were initiated to evaluate the efficacy and safety of **Olodanrigan**.[8][9][11]

Table 2: Overview of Phase 2 Clinical Trials for Olodanrigan



| Study<br>Name | NCT<br>Number   | Indication                            | Treatmen<br>t Arms                                                          | Primary<br>Outcome                                                                                                | Status     | Referenc<br>e |
|---------------|-----------------|---------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|------------|---------------|
| EMPHENE       | NCT03094<br>195 | Postherpeti<br>c Neuralgia            | Placebo (b.i.d.), Olodanriga n 25 mg (b.i.d.), Olodanriga n 100 mg (b.i.d.) | Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12 | Terminated | [8][11]       |
| EMPADIN<br>E  | NCT03297<br>294 | Painful<br>Diabetic<br>Neuropath<br>y | Placebo<br>(b.i.d.),<br>Olodanriga<br>n 100 mg<br>(b.i.d.)                  | Change from baseline in 24-hour average pain intensity score on an 11-point Numeric Rating Scale (NRS) at Week 12 | Terminated | [9]           |

## **Clinical Efficacy**

Due to the premature termination of the trials, the planned sample sizes were not reached, and therefore, no firm conclusions on efficacy could be drawn. However, the available data suggested a numerical trend in favor of **Olodanrigan**.



Table 3: Summary of Efficacy Results from Terminated Phase 2 Trials

| Study    | Treatment Arm                | Mean Change<br>from Baseline<br>in NRS Pain<br>Score at Week<br>12 (vs.<br>Placebo) | p-value                       | Reference |
|----------|------------------------------|-------------------------------------------------------------------------------------|-------------------------------|-----------|
| EMPHENE  | Olodanrigan 100<br>mg b.i.d. | Not explicitly reported, but a numerical improvement was noted.                     | Not statistically significant | [12]      |
| EMPADINE | Olodanrigan 100<br>mg b.i.d. | Not explicitly reported, but a numerical improvement was noted.                     | Not statistically significant | [12]      |

### **Clinical Pharmacokinetics**

Pharmacokinetic data from a Phase 2 trial in patients with postherpetic neuralgia provided insights into the drug's profile in humans.

Table 4: Pharmacokinetic Parameters of **Olodanrigan** in Humans (100 mg b.i.d. dose)

| Parameter                           | Value                                  | Note                                             |
|-------------------------------------|----------------------------------------|--------------------------------------------------|
| Cmax (Maximum Plasma Concentration) | ~1000 μg/L                             | Observed one hour after administration.          |
| t½ (Elimination Half-Life)          | 6 hours (Day 1) to 12 hours<br>(Day 7) | Suggests some accumulation with repeated dosing. |
| Blood-Brain Barrier<br>Penetration  | Minimal                                | Olodanrigan is peripherally restricted.          |



### **Safety and Tolerability**

In the terminated Phase 2 studies, **Olodanrigan** was generally well-tolerated by the participants, and no signs of serious liver damage were observed in the clinical trial subjects. [10] The decision to halt the trials was based on preclinical findings.

# Preclinical Safety and Discontinuation of Development

The clinical development of **Olodanrigan** was terminated in February 2019 due to findings of potential liver damage in a long-term (39-week) preclinical study in monkeys receiving twice-daily doses of the drug.[10][13] Earlier, shorter-term (13-week) preclinical studies in monkeys had not shown evidence of liver damage.[10][13] While the specific details of the histopathology and liver enzyme elevations from these preclinical studies are not publicly available, the findings were significant enough to warrant the discontinuation of clinical development as a precautionary measure.

# Experimental Protocols Chronic Constriction Injury (CCI) Model in Rats

This widely used model of neuropathic pain was instrumental in the preclinical evaluation of **Olodanrigan**.[2][6][7]

### **Protocol Overview:**

- Anesthesia: Rats are anesthetized (e.g., with isoflurane).
- Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level by blunt dissection through the biceps femoris muscle.[6][14]
- Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.[2][6]
- Wound Closure: The muscle and skin are closed in layers.[14]



• Behavioral Testing: Pain hypersensitivity, such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source), is assessed at various time points post-surgery.[6][7]

## **Experimental Workflow: CCI Model**





Click to download full resolution via product page

Figure 2: Workflow for the Chronic Constriction Injury (CCI) model.

### Western Blot for p38 and ERK Phosphorylation

To assess the effect of **Olodanrigan** on MAPK signaling, Western blotting for the phosphorylated forms of p38 and ERK in DRG neurons would be a key experiment.

#### General Protocol:

- Cell Culture and Treatment: DRG neurons are cultured and treated with Angiotensin II in the presence or absence of Olodanrigan at various concentrations.
- Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Protein Quantification: The total protein concentration of the lysates is determined.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and phosphorylated ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The signal is detected using a chemiluminescent substrate.
- Normalization: The membrane is stripped and re-probed with antibodies for total p38 and total ERK to normalize for protein loading.

### Patch-Clamp Electrophysiology in DRG Neurons

Whole-cell patch-clamp recordings are used to measure the excitability of individual DRG neurons.

General Protocol:



- Cell Preparation: DRG neurons are acutely dissociated and plated on coverslips.
- Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution.
- Patching: A glass micropipette filled with an internal solution is used to form a highresistance seal (gigaohm seal) with the cell membrane of a neuron.
- Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
- Data Acquisition: In current-clamp mode, the resting membrane potential and action potential
  firing in response to current injections are recorded. The effect of **Olodanrigan** on Angllinduced changes in these parameters can be assessed.

### Conclusion

**Olodanrigan** demonstrated a promising, novel mechanism of action for the treatment of neuropathic pain by targeting the AT2R in the peripheral nervous system. Preclinical efficacy data were encouraging, and the drug was generally well-tolerated in early clinical trials. However, the emergence of preclinical liver toxicity in long-term animal studies led to the discontinuation of its development. This case highlights the critical importance of long-term preclinical safety studies in drug development. The data and protocols summarized in this guide provide a valuable resource for the scientific community, offering insights into the therapeutic potential and challenges associated with targeting the AT2R for neuropathic pain. Further research into the mechanisms of the observed hepatotoxicity and the development of AT2R antagonists with improved safety profiles may yet yield a viable therapeutic for this debilitating condition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. jove.com [jove.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. novctrd.com [novctrd.com]
- 9. novctrd.com [novctrd.com]
- 10. novctrd.com [novctrd.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. olodanrigan (EMA401) / Novartis [delta.larvol.com]
- 13. novctrd.com [novctrd.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- To cite this document: BenchChem. [Olodanrigan: A Technical Guide to its Therapeutic Potential in Neuropathic Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662175#olodanrigan-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com